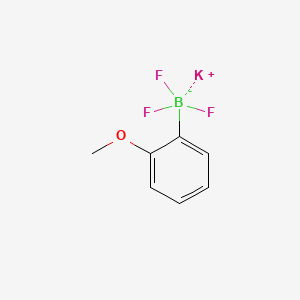

Potassium (2-Methoxyphenyl)trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(2-methoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJPOOXJHKETAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635604 | |

| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236388-46-8 | |

| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-methoxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stability of Potassium (2-Methoxyphenyl)trifluoroborate in Air and Moisture

For researchers, scientists, and professionals in drug development, the reliability of chemical reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents in modern organic synthesis, lauded for their stability and ease of handling compared to their boronic acid counterparts.[1] This guide provides an in-depth technical analysis of the stability of a specific and widely used member of this class: Potassium (2-Methoxyphenyl)trifluoroborate. We will delve into its inherent stability as a solid, the mechanisms of its degradation in the presence of moisture, the factors influencing its stability, and best practices for its storage and handling.

The General Stability Profile of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are a class of tetracoordinate boron compounds that have gained significant traction in organic chemistry, particularly as robust partners in Suzuki-Miyaura cross-coupling reactions.[2] A key advantage that has propelled their widespread adoption is their remarkable stability. Unlike many boronic acids, which can be challenging to purify and may have uncertain stoichiometry, potassium organotrifluoroborates are typically crystalline solids that are stable in the presence of air and moisture.[1][3] Numerous studies and chemical suppliers describe them as capable of being stored for extended periods at room temperature without significant degradation.[4][5][6] This inherent stability simplifies their handling and storage, making them highly reliable reagents in complex synthetic workflows.[2]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a reagent is fundamental to its proper use and storage. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇BF₃KO | [7] |

| Molecular Weight | 214.04 g/mol | [7] |

| Appearance | White to off-white solid (crystal or powder) | [8] |

| Melting Point | >300 °C | [9] |

| CAS Number | 236388-46-8 | [7] |

The Primary Degradation Pathway: Hydrolysis

While this compound is stable as a solid, its primary mode of decomposition, particularly in solution, is hydrolysis to the corresponding 2-methoxy-phenylboronic acid.[10][11] This process is not merely degradation but is, in fact, a necessary activation step for its participation in many cross-coupling reactions.[10] The trifluoroborate group acts as a protecting group for the boronic acid, and its "slow release" through hydrolysis can be advantageous in catalytic cycles by maintaining a low concentration of the reactive boronic acid, which can minimize side reactions.[10][11]

The hydrolysis of aryltrifluoroborates is a multi-step process that is influenced by the reaction conditions. The general mechanism involves the stepwise replacement of fluoride ions with hydroxide ions.

Caption: Recommended workflow for the storage and handling of this compound.

Experimental Protocol for Assessing Stability

For researchers who need to verify the stability of their sample of this compound, particularly if it has been stored for a long time or under suboptimal conditions, the following protocol using ¹H NMR spectroscopy can be employed. This method monitors the potential hydrolysis to 2-methoxyphenylboronic acid.

Objective: To qualitatively and semi-quantitatively assess the stability of solid this compound upon exposure to ambient air over time.

Materials:

-

This compound sample

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR spectrometer

Procedure:

-

Time Point 0 (Baseline):

-

Accurately weigh a sample of the this compound and a suitable internal standard into an NMR tube.

-

Add the deuterated solvent, dissolve the solids, and acquire a ¹H NMR spectrum.

-

Integrate the signals corresponding to the aromatic protons of the trifluoroborate and the internal standard. The ratio of these integrals will serve as the baseline.

-

-

Exposure to Air:

-

Place a separate, accurately weighed sample of the this compound in an open vial in a location with controlled temperature and humidity (e.g., a laboratory bench).

-

-

Subsequent Time Points (e.g., 1 week, 1 month, 3 months):

-

At each time point, take a small, accurately weighed sample from the exposed material.

-

Prepare an NMR sample with the same internal standard and deuterated solvent as in step 1.

-

Acquire and analyze the ¹H NMR spectrum.

-

Look for the appearance of new signals corresponding to 2-methoxyphenylboronic acid.

-

Compare the integral ratio of the starting material to the internal standard with the baseline measurement to determine if any significant decomposition has occurred.

-

Expected Observations: For a stable sample, the ¹H NMR spectrum should remain largely unchanged over time. The appearance of new aromatic signals, or a significant decrease in the relative integral of the starting material, would indicate degradation.

Conclusions

This compound is a robust and reliable reagent that exhibits excellent stability as a solid under normal atmospheric conditions. Its primary degradation pathway is hydrolysis to 2-methoxyphenylboronic acid, a reaction that is generally slow for the solid material but can be rapid in aqueous solutions, especially for this electron-rich derivative. By adhering to proper storage and handling procedures, researchers can ensure the long-term integrity and reactivity of this valuable synthetic building block.

References

- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

- McIndoe, J. S., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(1), 1-8.

- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.

- Molander, G. A., & Jean-Gérard, L. (2007). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 72(15), 5671–5675.

- PubChem. (n.d.). Potassium 2-methoxyphenyltrifluoroborate. National Center for Biotechnology Information.

- Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8466–8469.

- Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1555-1569.

- Sigma-Aldrich. (n.d.). Potassium 4-methoxyphenyltrifluoroborate 95%. Product Page.

- World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10.

- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts. Technical Bulletin.

- Sschönbichler, S. A., et al. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Journal of Pharmaceutical and Biomedical Analysis, 173, 112-120.

- Molander, G. A., & Fumagalli, T. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(21), 5488–5491.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central (PMC).

- Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.

- Matter, A., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 425.

- Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- PubChem. (n.d.). Potassium (3-Methoxyphenyl)trifluoroborate. National Center for Biotechnology Information.

- TCI Chemicals. (n.d.). This compound. Product Page.

- Blakey, I., et al. (2005). XPS and 19F NMR Study of the Photodegradation at 157 nm of Photolithographic-Grade Teflon AF Thin Films. Macromolecules, 38(10), 4050–4053.

- Mallamace, D., et al. (2018). NMR investigation of degradation processes of ancient and modern paper at different hydration levels. Frontiers of Physics, 13(2), 138201.

- Mallamace, D., et al. (2018).

- Molander, G. A. (n.d.).

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Potassium 2-methoxyphenyltrifluoroborate | C7H7BF3KO | CID 23684966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 236388-46-8 | TCI AMERICA [tcichemicals.com]

- 8. Potassium 4-methoxyphenyltrifluoroborate 95 192863-36-8 [sigmaaldrich.com]

- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Applications of Potassium (2-Methoxyphenyl)trifluoroborate

Abstract

Potassium (2-Methoxyphenyl)trifluoroborate has emerged as a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its growing prominence is attributed to a unique combination of stability, reactivity, and ease of handling, which positions it as a superior alternative to traditional organoboron compounds like boronic acids. This guide provides an in-depth analysis of the physical and chemical properties of this compound, offers mechanistic insights into its reactivity, and presents detailed, field-proven protocols for its synthesis and application in the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of organotrifluoroborates in complex molecule synthesis.

Introduction: The Advantage of Organotrifluoroborates

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, fundamentally transforming the assembly of complex molecules.[1] While boronic acids and their esters have been the traditional nucleophilic partners in these reactions, their utility is often hampered by inherent limitations. Boronic acids can be difficult to purify, may have uncertain stoichiometry due to dehydration to form cyclic boroxines, and can be susceptible to protodeboronation under reaction conditions.

Potassium organotrifluoroborates, such as this compound, were developed to overcome these challenges.[1] These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage and simplified handling without the need for specialized inert-atmosphere techniques.[2][3] This stability, coupled with their high reactivity in palladium-catalyzed reactions, makes them exceptionally reliable and reproducible reagents, a critical consideration in high-stakes applications like pharmaceutical development.[2]

Physicochemical Properties

The physical and chemical characteristics of a reagent are foundational to its effective application. This section details the key properties of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 236388-46-8 | [4] |

| Molecular Formula | C₇H₇BF₃KO | [4] |

| Molecular Weight | 214.04 g/mol | [4] |

| Appearance | White to almost white powder or crystal | [5] |

| Purity | Typically >98.0% (HPLC) | [5] |

| Melting Point | Data not available; isomers range from 180 °C (3-methoxy) to >300 °C (4-methoxy) |

Solubility Profile

From a practical standpoint, the solubility of a reagent dictates the choice of solvent systems and reaction conditions. This compound, being a salt, exhibits poor solubility in many common apolar organic solvents. However, it is soluble in polar solvents such as acetone and slightly soluble in acetonitrile.[6][7] This characteristic is leveraged during its synthesis for purification, where extraction and recrystallization can efficiently separate it from inorganic byproducts.[7]

Spectroscopic Signature

Characterization by spectroscopic methods is essential for identity confirmation and quality control.

-

Nuclear Magnetic Resonance (NMR): The NMR spectra of organotrifluoroborates are highly characteristic. In ¹⁹F NMR , the fluorine atoms attached to the boron typically appear in a chemical shift range of -129 to -141 ppm.[8][9] The ¹¹B NMR spectrum shows a characteristic signal, often with observable coupling to the fluorine atoms.[8][9] The ¹H and ¹³C NMR spectra will show the expected signals for the 2-methoxyphenyl group, with the carbon atom directly bonded to the boron appearing as a characteristically broad signal due to quadrupolar relaxation of the boron nucleus.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. PubChem lists the availability of an ATR-IR spectrum for this compound, which would be expected to show strong B-F stretching bands as well as characteristic peaks for the aromatic ring and the methoxy group.[4]

Chemical Properties and Handling

Unparalleled Stability and Storage

The defining feature of potassium organotrifluoroborates is their stability. Unlike boronic acids, which require careful handling and storage to prevent degradation, this compound is a non-hygroscopic, air-stable solid.[3] This allows it to be weighed in the open air and stored on the shelf for extended periods without loss of reactivity, a significant logistical advantage in both research and manufacturing settings.

Safety and Hazard Information

As with any chemical reagent, proper handling is paramount. This compound is classified as an irritant.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Recommended Handling:

-

Use in a well-ventilated area or fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust. In case of dust generation, use appropriate respiratory protection.

-

Wash hands thoroughly after handling.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust and reliable source of the 2-methoxyphenyl moiety for the synthesis of biaryl compounds and other complex architectures.

Mechanistic Rationale: A Stable Boronic Acid Precursor

The exceptional utility of organotrifluoroborates stems from their role as a stable "pre-reagent." The tetracoordinate boron center is relatively inert. Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This boronic acid is the active species that enters the catalytic cycle.

This "slow-release" mechanism is a key advantage. By maintaining a low, steady-state concentration of the reactive boronic acid, common side reactions such as protodeboronation and oxidative homocoupling are minimized. This leads to cleaner reactions, higher yields, and allows for the use of near-stoichiometric amounts of the boron reagent, improving the overall atom economy.[2]

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and use of this compound. As a senior scientist, I stress that optimization may be necessary depending on the specific substrate and scale.

Protocol: Synthesis of this compound

This procedure is adapted from a robust, well-established method for preparing aryltrifluoroborates from boronic acids.[1] The causality is clear: the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂) in a suitable solvent mixture quantitatively forms the highly stable trifluoroborate salt, which often precipitates, simplifying isolation.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid (1.0 equiv) and methanol (approx. 3-4 mL per gram of boronic acid).

-

Cooling: Place the flask in an ice-water bath and stir until the temperature of the solution is between 0-5 °C.

-

Addition of KHF₂: In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water. Add this aqueous solution portion-wise to the stirring methanolic solution of the boronic acid. A thick white precipitate will form.

-

Reaction: Remove the ice bath and allow the slurry to stir at room temperature for 20-30 minutes to ensure the reaction goes to completion.

-

Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol and water.

-

Azeotropic Drying: To remove residual water, add acetonitrile and concentrate again under reduced pressure. Repeat this step two more times.

-

Purification: The crude solid contains the product and excess KHF₂. The product can be purified by Soxhlet extraction with hot acetonitrile. The rationale here is that the organic product is soluble in hot acetonitrile while the inorganic KHF₂ salt is not.[7] Alternatively, recrystallization from an appropriate solvent like acetonitrile can be performed.

-

Final Drying: Dry the purified white solid under high vacuum to yield the final product.

Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Chloride

This protocol provides a highly reliable set of conditions for coupling organotrifluoroborates with challenging aryl chloride electrophiles.[2][3] The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical as it promotes the difficult oxidative addition of the Pd(0) catalyst to the strong C-Cl bond and facilitates the final reductive elimination step.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk tube or similar reaction vessel equipped with a magnetic stir bar, combine the aryl chloride (1.0 equiv), this compound (1.05-1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

Inerting the Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial because the active Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add toluene and deionized water (a 10:1 ratio is a good starting point). The water is necessary for the hydrolysis of the trifluoroborate.

-

Degassing: Sparge the stirred reaction mixture with argon for 15 minutes to remove any dissolved oxygen from the solvents.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

-

Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir vigorously for the required time (typically 12-24 hours).

-

Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound stands out as a highly valuable and practical reagent for modern organic synthesis. Its exceptional benchtop stability obviates many of the handling challenges associated with traditional organoboron reagents, while its predictable reactivity in Suzuki-Miyaura cross-coupling provides a reliable method for constructing complex molecular frameworks. The mechanistic benefit of in-situ boronic acid generation leads to cleaner reactions and improved process efficiency. For researchers in drug discovery and materials science, the adoption of this and other organotrifluoroborate salts represents a strategic choice to enhance the robustness and reproducibility of synthetic campaigns.

References

-

PubChem. Potassium 2-methoxyphenyltrifluoroborate. National Center for Biotechnology Information. [Link]

-

D'Vries, T., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., et al. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 423. [Link]

-

D'Vries, T., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A. (2004). Potassium Phenyltrifluoroborate. ResearchGate. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 80(15), 7541–7549. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A., & Sandrock, D. L. (2015). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. Journal of the American Chemical Society, 137(10), 3467–3470. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Nicewicz, D. A., & MacMillan, D. W. C. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

OrganoBoron.com. potassium trifluoro-(2-hydroxy-3-methoxyphenyl)boranuide. [Link]

-

Organic Chemistry Portal. Synthesis of potassium trifluoroborates. [Link]

-

Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 4. Potassium 2-methoxyphenyltrifluoroborate | C7H7BF3KO | CID 23684966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 236388-46-8 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"Potassium (2-Methoxyphenyl)trifluoroborate CAS number and molecular weight"

An In-depth Technical Guide to Potassium (2-Methoxyphenyl)trifluoroborate: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone, particularly for the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Among the array of organometallic reagents developed for this purpose, potassium organotrifluoroborates have emerged as exceptionally robust and versatile nucleophilic partners. This compound, a member of this esteemed class, offers a compelling alternative to traditional organoboron reagents like boronic acids.

This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a standard synthesis protocol, and its critical application in the Suzuki-Miyaura cross-coupling reaction. The inherent stability of potassium organotrifluoroborates to both air and moisture simplifies handling and storage, a significant advantage in the context of drug discovery and development where reproducibility and operational simplicity are paramount.[1][2][3] Their enhanced stability also prevents common side reactions like protodeboronation, often allowing for the use of near-stoichiometric quantities of the reagent and improving the overall atom economy of the transformation.[1]

Physicochemical and Structural Data

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 236388-46-8 | [4][5][6] |

| Molecular Formula | C₇H₇BF₃KO | [4] |

| Molecular Weight | 214.04 g/mol | [4] |

| IUPAC Name | potassium trifluoro-(2-methoxyphenyl)boranuide | [4] |

| Appearance | White to almost white powder/crystal | [6] |

| Purity | Typically >98.0% (by HPLC) | [6] |

| Primary Hazards | Irritant | [4] |

Synthesis of this compound

The preparation of potassium organotrifluoroborates is generally straightforward and highly efficient. The most common and reliable method involves the reaction of the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][7] This conversion proceeds readily, yielding the trifluoroborate salt as a stable, crystalline solid that can be easily isolated and purified by recrystallization.

The causality behind this choice of reagent lies in the high affinity of the boronic acid for fluoride ions. The KHF₂ serves as a convenient source of fluoride, which displaces the hydroxyl groups on the boron atom to form the tetracoordinate, anionic trifluoroborate species. The potassium cation then forms an ionic bond, resulting in a stable salt.

Caption: General workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its broad functional group tolerance and reliability in forging C(sp²)-C(sp²) bonds. This compound is an excellent nucleophilic partner in this palladium-catalyzed transformation, enabling the synthesis of diverse 2-methoxybiphenyl derivatives. These structural motifs are prevalent in medicinal chemistry and materials science.

The choice of a trifluoroborate salt over a boronic acid is often strategic. The slow, in-situ release of the reactive tricoordinate boronic acid from the stable tetracoordinate trifluoroborate salt under the reaction conditions can help maintain a low concentration of the active boron species, suppressing unwanted side reactions.[8]

Detailed Experimental Protocol: Synthesis of a 2-Methoxybiphenyl Derivative

This protocol describes a general procedure for the cross-coupling of this compound with a generic aryl halide (Ar-X).

Materials:

-

This compound (1.05 equivalents)

-

Aryl halide (e.g., 4-chlorotoluene, 1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

A suitable phosphine ligand (e.g., RuPhos, 4 mol%)

-

Base (e.g., Potassium Carbonate, K₂CO₃, 3.0 equivalents)

-

Solvent system: Toluene and Water (e.g., 10:1 ratio)

Procedure:

-

Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.05 equiv), and K₂CO₃ (3.0 equiv).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical as the palladium catalyst in its active Pd(0) state is oxygen-sensitive.

-

Solvent Addition: Add the degassed toluene and water solvent system via syringe.

-

Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand and add them to the reaction mixture under a positive pressure of argon. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

-

Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.

-

Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Mechanism: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination. The use of a base is essential for activating the organotrifluoroborate for the transmetalation step.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation.[5]

Conclusion

This compound stands as a testament to the innovation in organoboron chemistry. Its superior stability, ease of handling, and high reactivity make it an invaluable tool for synthetic chemists, particularly within the pharmaceutical industry.[2] By serving as a reliable precursor to complex biaryl structures via the Suzuki-Miyaura cross-coupling, it facilitates the efficient construction of molecules with significant biological and material potential. The protocols and mechanistic insights provided in this guide underscore its utility and provide a foundation for its successful application in the laboratory.

References

-

National Center for Biotechnology Information. "Potassium 2-methoxyphenyltrifluoroborate." PubChem Compound Summary for CID 23684966, [Link].

-

Molander, G. A., & Petrillo, D. E. "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates." Organic Letters, 2008, 10(10), 1795–1798. [Link].

-

Couture, G. et al. "Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs." PMC, National Institutes of Health. [Link].

-

Organic Chemistry Portal. "Synthesis of alkyltrifluoroborates." [Link].

-

Molander, G. A., & Sandrock, D. L. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." Current Opinion in Drug Discovery & Development, 2009, 12(6), 811-23. [Link].

-

Molander, G. A., et al. "Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate." Organic Syntheses. [Link].

-

Molander, G. A., & Brown, A. R. "Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions." PMC, National Institutes of Health. [Link].

-

Molander, G. A., & Sandrock, D. L. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." ResearchGate. [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium 2-methoxyphenyltrifluoroborate | C7H7BF3KO | CID 23684966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 236388-46-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 236388-46-8 | TCI AMERICA [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Potassium Organotrifluoroborates: A New Paradigm in Cross-Coupling Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Potassium (PK) organotrifluoroborates have emerged from relative obscurity to become indispensable reagents in modern organic synthesis, particularly within the pharmaceutical industry. Their remarkable stability to air and moisture, coupled with their high reactivity and broad functional group tolerance, has established them as superior alternatives to traditional organoboron compounds, such as boronic acids and esters, in a variety of cross-coupling reactions. This technical guide provides an in-depth exploration of the discovery, development, and application of potassium organotrifluoroborates, offering field-proven insights into their synthesis, mechanistic nuances, and practical utility in the synthesis of complex molecules.

Introduction: The Genesis of a Superior Reagent

The story of potassium organotrifluoroborates is one of overcoming the inherent limitations of their predecessors. While boronic acids have been mainstays in palladium-catalyzed cross-coupling reactions, their variable stability, propensity for dehydration to form cyclic boroxines, and purification challenges have long been sources of frustration for synthetic chemists.[1] Boronic esters offer improved stability but can be susceptible to hydrolysis.[1] The quest for a more robust and reliable organoboron reagent led to the investigation of tetracoordinate boron 'ate' complexes.

Early work in the 1960s described the formation of some potassium organotrifluoroborates, but these were often viewed as chemical curiosities.[2] The turning point came in 1995 when Vedejs and co-workers reported a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF₂).[2] This breakthrough unlocked the full potential of these reagents, making them readily accessible to the broader scientific community. The subsequent extensive development of their chemistry, notably by the research group of Gary Molander, has solidified their position as versatile and highly valuable synthetic building blocks.

The core advantage of potassium organotrifluoroborates lies in their structure. The tetracoordinate boron atom, strongly bonded to three electronegative fluorine atoms, imparts exceptional stability.[3] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][4] This inherent stability simplifies handling, improves reaction stoichiometry, and allows for a broader tolerance of functional groups and reaction conditions, making them ideal for multi-step syntheses and library generation in drug discovery.[1][5]

Synthesis of Potassium Organotrifluoroborates: A Practical Guide

The accessibility of potassium organotrifluoroborates is a key factor in their widespread adoption. Several reliable methods exist for their preparation, catering to a wide range of organic substituents.

From Boronic Acids: The Vedejs Protocol

The most common and straightforward method for synthesizing potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[2]

Experimental Protocol: Synthesis of Potassium 1-Naphthyltrifluoroborate from 1-Naphthaleneboronic Acid [4]

-

Setup: A 1-L round-bottomed flask equipped with a magnetic stir bar is charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol, 1.0 equiv) and methanol (80 mL).

-

Cooling: The solution is cooled to 5 °C using an ice bath.

-

Addition of KHF₂: A solution of KHF₂ (30.3 g, 388 mmol, 3.0 equiv) dissolved in 100 mL of water is added in five portions over 10 minutes, resulting in the formation of a thick white slurry.

-

Reaction: The mixture is stirred for 30 minutes.

-

Isolation: The solvent is removed under reduced pressure. The resulting solid is extracted with hot acetone.

-

Purification: The acetone extract is filtered to remove inorganic salts (KF, KHF₂, KBF₄), which are insoluble in acetone.[2] The filtrate is then concentrated, and the product is purified by recrystallization from acetone/ether to yield analytically pure potassium 1-naphthyltrifluoroborate.

This method is broadly applicable to a wide range of aryl- and heteroarylboronic acids.

One-Pot Synthesis via Transmetalation

For substrates where the corresponding boronic acid is unstable or not commercially available, a one-pot procedure starting from an organohalide is highly effective. This involves the formation of an organometallic intermediate (organolithium or Grignard reagent), followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[2]

Experimental Protocol: One-Pot Synthesis of Potassium Aryltrifluoroborates [2]

-

Organometallic Formation: An aryl bromide is reacted with either magnesium turnings (for Grignard formation) or n-butyllithium (for organolithium formation) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Boronation: The resulting organometallic solution is cooled and treated with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

-

Fluorination: After the boronation is complete, an aqueous solution of KHF₂ is added to the reaction mixture.

-

Workup and Isolation: The mixture is stirred, and the product is isolated by extraction and purified by recrystallization as described in section 2.1.

This one-pot approach avoids the isolation of often unstable boronic acid intermediates, leading to higher overall yields in many cases.[2]

Synthesis of Alkenyl- and Alkynyltrifluoroborates

The synthesis of potassium alkenyl- and alkynyltrifluoroborates follows similar principles. Potassium vinyltrifluoroborate, a particularly useful reagent, can be prepared on a large scale from vinylmagnesium chloride and trimethyl borate, followed by the addition of KHF₂.[2] Alkynyltrifluoroborates are synthesized from terminal alkynes via deprotonation with a strong base (e.g., n-BuLi) and subsequent reaction with a trialkyl borate and KHF₂.[6]

Physicochemical Properties and Stability

The utility of potassium organotrifluoroborates is intrinsically linked to their favorable physicochemical properties.

| Property | Description | Significance |

| Physical State | Crystalline, free-flowing solids | Easy to handle, weigh, and store.[1] |

| Stability | Indefinitely stable to air and moisture at room temperature.[4][7] | Eliminates the need for inert atmosphere techniques for storage and handling.[1] |

| Structure | Monomeric tetracoordinate 'ate' complexes.[2] | Avoids the formation of boroxine anhydrides, leading to accurate stoichiometry in reactions.[1] |

| Solubility | Generally soluble in polar solvents like acetone, acetonitrile, and methanol.[2] | Facilitates reaction setup and purification. |

A study on the stability of potassium organotrifluoroborates towards acids revealed that the strength of the carbon-boron bond is significant, with a general stability order that can be established based on the organic substituent.[2]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective

Potassium organotrifluoroborates have revolutionized the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability and reactivity profile offer significant advantages over traditional organoboron reagents.

The "Slow Release" Mechanism

Despite their stability, potassium organotrifluoroborates are effective nucleophiles in palladium-catalyzed cross-coupling reactions. The prevailing mechanism suggests that under the basic aqueous conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[8][9] This boronic acid is the active species that participates in the catalytic cycle.

This "slow release" strategy is highly advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction, thereby minimizing common side reactions such as protodeboronation and oxidative homocoupling.[9][10]

The rate of hydrolysis is dependent on the nature of the organic substituent.[9][11] For instance, reagents with electron-donating groups on an aromatic ring tend to hydrolyze faster, while those with electron-withdrawing groups or sterically hindered groups hydrolyze more slowly.[9] This allows for a degree of tunability in the reaction kinetics.

The Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of potassium organotrifluoroborates is depicted below.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction with potassium organotrifluoroborates.

-

Hydrolysis: The potassium organotrifluoroborate (R-BF₃⁻K⁺) is slowly hydrolyzed by the base and water in the reaction mixture to form the corresponding boronic acid (R-B(OH)₂).[8][9]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R'-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid transfers its organic group (R) to the Pd(II) center, displacing the halide (X). This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R and R') on the Pd(II) center couple and are eliminated from the metal, forming the desired product (R-R') and regenerating the Pd(0) catalyst.

Advantages in Suzuki-Miyaura Coupling

The use of potassium organotrifluoroborates in Suzuki-Miyaura coupling offers several key advantages:

-

Enhanced Stability: Their stability allows them to be used in reactions where boronic acids would decompose.[1]

-

Improved Yields: Higher yields are often obtained compared to reactions with the corresponding boronic acids.[2]

-

Broad Substrate Scope: A wide variety of aryl, heteroaryl, alkenyl, and alkyl trifluoroborates can be coupled with an equally diverse range of electrophiles, including chlorides, which are often less reactive with boronic acids.[12]

-

Functional Group Tolerance: The milder reaction conditions and stability of the reagents allow for the presence of a wide array of functional groups.

-

Suppression of Side Reactions: The slow release of the boronic acid minimizes homocoupling and protodeboronation.[8]

Applications in Drug Discovery and Development

The robustness and versatility of potassium organotrifluoroborates make them particularly well-suited for applications in drug discovery and development, where the synthesis of complex, highly functionalized molecules is paramount.

-

Late-Stage Functionalization: The stability of the trifluoroborate moiety allows it to be carried through multiple synthetic steps, enabling late-stage modifications of complex drug candidates.[5]

-

Library Synthesis: Their ease of handling and broad applicability make them ideal for the parallel synthesis of compound libraries for high-throughput screening.

-

Synthesis of Bioactive Molecules: Potassium organotrifluoroborates have been successfully employed in the synthesis of various biologically active compounds. For example, an electrochemical method for the synthesis of potassium aryltrifluoroborates was applied to the synthesis of a fragment of combretastatin D2, a natural product with antiproliferative activity.[13]

Conclusion

Potassium organotrifluoroborates have transitioned from a synthetic novelty to a cornerstone of modern organic chemistry. Their exceptional stability, ease of preparation, and superior performance in cross-coupling reactions have provided chemists with a powerful tool for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and application of these remarkable reagents is essential for advancing the frontiers of chemical synthesis and accelerating the discovery of new medicines.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

de Souza, R. M., & da Silva, J. F. M. (2014). Electrochemical Synthesis of Potassium Aryltrifluoroborates. Synlett, 25(12), 1693–1696. [Link]

-

Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

-

Chem-Station. (2010). Organotrifluoroborate Salts. Chem-Station International Edition. Retrieved from [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240–9261. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). Oxidation of Potassium Organotrifluoroborates: A Procedure for the Synthesis of Phenols, Alcohols, and Aldehydes. Organic Syntheses, 90, 323. [Link]

- Molander, G. A., & Figueroa, R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

Clay, J. M., & Vedejs, E. (2005). Stoichiometric Hydroboration of Alkenes and Alkynes with Pyridine Borane Complexes. Journal of the American Chemical Society, 127(16), 5766–5767. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13543–13553. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(32), 13543–13553. [Link]

- Molander, G. A., & Figueroa, R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

Kim, D.-S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic Letters, 12(5), 1092–1095. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Wang, D., et al. (2011). Synthesis of Vinyl-Substituted Polypyridyl Ligands through Suzuki–Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Bromopolypyridines. The Journal of Organic Chemistry, 76(10), 4150–4154. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

da Silva, J. F. M., et al. (2011). Nucleophilic Addition of Potassium Alkynyltrifluoroborates to d-Glucal Mediated by BF3·OEt2: Highly Stereoselective Synthesis of α-C-glycosides. Organic Letters, 13(10), 2658–2661. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Retrieved from [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Retrieved from [Link]

- Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288–325.

-

da Silva, J. F. M. (2007). Recent Advances in Organotrifluoroborates Chemistry. Journal of the Brazilian Chemical Society, 18(8), 1435–1463. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Coles, S. J., et al. (2015). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1339–1342. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

- Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(32), 13543–13553.

- Google Patents. (n.d.). CN103044472A - Method for preparing vinyl potassium trifluoborate.

-

Molander, G. A., & Jean-Gérard, L. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. The Journal of Organic Chemistry, 74(11), 4171–4177. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium vinyltrifluoroborate synthesis. Retrieved from [Link]

-

GalChimia. (2008). Review of the month: Potassium organotrifluoroborates. Retrieved from [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

ResearchGate. (n.d.). Electronic Supplementary Information (ESI) Organotrifluoroborates as attractive self-assembling systems: the case of bifunctiona. Retrieved from [Link]

-

Wikimedia Commons. (n.d.). Category:Crystal structures of potassium organotrifluoroborates. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. longdom.org [longdom.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to the Advantages of Potassium (2-Methoxyphenyl)trifluoroborate in Organic Synthesis

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is a perpetual endeavor. For decades, boronic acids and their ester derivatives have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] However, their inherent limitations, such as instability towards air and moisture, propensity for protodeboronation, and often challenging purification, have driven the search for superior alternatives.[3] Emerging from this pursuit, potassium organotrifluoroborates have established themselves as a class of exceptionally robust and highly reactive nucleophilic partners.[4][5]

These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to their boronic acid counterparts.[6][7] This inherent stability simplifies storage and handling, broadens functional group tolerance, and allows for their use in near-stoichiometric amounts, thereby improving the atom economy of reactions.[7][8] This guide focuses on a particularly advantageous member of this class: Potassium (2-Methoxyphenyl)trifluoroborate. We will delve into the unique benefits conferred by the ortho-methoxy substituent, its applications in complex molecule synthesis, and provide practical, field-proven insights for its use.

The Superior Stability and Handling of Potassium Organotrifluoroborates

The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms. This coordination shields the carbon-boron bond from premature cleavage, particularly protodeboronation, a common side reaction with boronic acids.[9] As a result, these reagents can be stored indefinitely at room temperature without special precautions and can be carried through multi-step syntheses where less stable boron species would require protection and deprotection steps.[6]

The synthesis of potassium organotrifluoroborates is a straightforward process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[10] This simple conversion transforms a potentially unstable boronic acid into a robust, crystalline solid.

General Synthesis of this compound

Caption: Synthesis of this compound.

The Unique Advantage of the Ortho-Methoxy Group: A Directing and Modulating Moiety

The strategic placement of a methoxy group at the ortho position of the phenyl ring in this compound imparts distinct advantages in Suzuki-Miyaura cross-coupling reactions. This is primarily attributed to its ability to act as a chelating directing group.

Chelation-Controlled Reactivity and Selectivity

In the transition state of the Suzuki-Miyaura catalytic cycle, the oxygen atom of the ortho-methoxy group can coordinate to the palladium center. This chelation effect can influence the geometry of the transition state complex, thereby impacting the regioselectivity and atropselectivity of the reaction.[6][11] This has been particularly noted in the synthesis of sterically hindered biaryls and atropisomers, where the directing effect of the methoxy group can favor the formation of a specific rotational isomer.[6][11]

Caption: Chelation effect in the Suzuki-Miyaura catalytic cycle.

Comparative Reactivity: The Ortho vs. Meta and Para Isomers

For methoxy-substituted analogs, the electron-donating nature of the methoxy group generally activates the ring towards electrophilic attack. However, the steric hindrance of the ortho-methoxy group can impede the approach of the bulky palladium catalyst to the boron center, potentially slowing down the transmetalation step. Conversely, the chelation effect can, in some cases, accelerate the reaction by pre-organizing the transition state. The ultimate reactivity is therefore highly dependent on the specific substrates and reaction conditions.

Applications in the Synthesis of Bioactive Molecules

The 2-methoxyphenyl moiety is a common structural motif in a variety of biologically active compounds. The use of this compound and its boronic acid precursor has been instrumental in the synthesis of analogs of natural products with potent anticancer activity, such as Combretastatin A-4.[4][6] Combretastatin A-4 is a powerful inhibitor of tubulin polymerization, and synthetic modifications involving the introduction of a 2-methoxyphenyl group have been explored to enhance its therapeutic properties.[6][12][13]

Experimental Protocols and Performance Data

The following section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using an aryltrifluoroborate, which can be adapted for this compound. This is followed by tables summarizing quantitative data from the literature, showcasing the performance of this reagent with various coupling partners.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate

This protocol is adapted from a procedure for the coupling of an aryl chloride with a primary alkyltrifluoroborate and serves as an excellent starting point for reactions with this compound.[14]

Reaction Setup:

-

To a microwave vial, add Palladium(II) acetate (Pd(OAc)₂, 2.3 mg, 0.01 mmol, 2 mol%), RuPhos (9.3 mg, 0.02 mmol, 4 mol%), the aryl chloride (e.g., 2-chloroanisole, 71.3 mg, 0.50 mmol, 1.0 equiv.), this compound (1.05 equiv.), and Potassium Carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv.).

-

Seal the vial with a cap lined with a disposable Teflon septum.

-

Evacuate and purge the vial with nitrogen gas three times.

-

To the vial, add toluene (2.5 mL) and deionized water (0.25 mL).

-

Heat the reaction mixture to 80 °C for 24 hours.

-

Monitor the reaction progress by TLC or GC/MS.

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Performance Data: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates

The following tables provide a summary of reaction conditions and yields for the Suzuki-Miyaura coupling of various potassium aryltrifluoroborates with aryl halides. While not all examples use the 2-methoxy substrate specifically, they demonstrate the general efficacy of this class of reagents.

Table 1: Coupling with Aryl Chlorides

| Aryl Chloride | K-Aryltrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloroanisole | K-4-(Benzoyloxy)butyl-BF₃ | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 87 | [14] |

| 4-Chloroacetophenone | K-4-(Benzoyloxy)butyl-BF₃ | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 92 | [14] |

| 3-Chloropyridine | K-4-(Benzoyloxy)butyl-BF₃ | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 95 | [14] |

Table 2: Coupling with Aryl Bromides

| Aryl Bromide | K-Aryltrifluoroborate | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | K-Phenyl-BF₃ | Pd(OAc)₂ (0.5) | None | K₂CO₃ | MeOH | Reflux | 1 | 96 | [15] |

| 4-Bromoanisole | K-Phenyl-BF₃ | Pd(OAc)₂ (0.5) | None | K₂CO₃ | MeOH | Reflux | 2 | 95 | [15] |

| Benzyl Bromide | K-4-Methoxy-phenyl-BF₃ | PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 16 | 86 |

Conclusion: A Superior Reagent for Modern Organic Synthesis

This compound stands out as a highly advantageous reagent in the synthetic chemist's toolbox. Its exceptional stability, ease of handling, and the unique directing capabilities of the ortho-methoxy group make it a superior alternative to traditional boronic acids and esters. The ability to influence reaction selectivity through chelation opens up new avenues for the synthesis of complex, sterically demanding molecules and atropisomers. As demonstrated by its application in the synthesis of bioactive compounds and its robust performance in Suzuki-Miyaura cross-coupling reactions, this compound is a powerful and reliable building block for researchers, scientists, and drug development professionals.

References

-

Piotr P. Pomarański, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

-

Wang, L., et al. (2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 55(16), 7324–7334. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(21), 4943–4946. [Link]

-

Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(2), 850–862. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Trivedi, P. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(16), 6343–6346. [Link]

- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Support.

-

Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(20), 7882–7887. [Link]

-

Molander, G. A., et al. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

MDPI. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(18), 4198. [Link]

-

Wiley Online Library. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. Chemistry & Biodiversity, 20(2), e202201206. [Link]

-

Organic Chemistry Portal. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

ResearchGate. (2018). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. ResearchGate. [Link]

-

Molander, G. A., & Gravel, M. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 77(2), 850–862. [Link]

-

Organic Chemistry Portal. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Support.

- BenchChem. (2025). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem Technical Support.

-

Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]

- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem Technical Support.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem Technical Support.

-

MDPI. (2019). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 9(10), 830. [Link]

-

PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry, 27(54), 13481-13493. [Link]

- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Support.

-

ResearchGate. (2018). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of Potassium (2-Methoxyphenyl)trifluoroborate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2-methoxyphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts, which have garnered significant attention in synthetic chemistry, particularly as robust nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Their stability to air and moisture, coupled with their high reactivity under appropriate catalytic conditions, makes them invaluable reagents in the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of the structural and electronic properties of this reagent is paramount for optimizing reaction conditions and predicting its reactivity. This guide provides a comprehensive structural analysis of this compound, integrating data from X-ray crystallography, multinuclear NMR spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry, and computational chemistry. Methodologies are detailed, and the rationale behind experimental choices is explained to provide actionable insights for researchers in the field.

Introduction: The Role and Importance of Potassium Organotrifluoroborates

Potassium organotrifluoroborate salts have emerged as superior alternatives to the more traditional boronic acids and their esters in a variety of chemical transformations. Their enhanced stability means they are typically crystalline solids that can be easily handled and stored for extended periods without degradation. This stability is attributed to the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to its tricoordinate counterparts.[1]

The 2-methoxyphenyl substituent introduces specific steric and electronic features to the trifluoroborate core. The ortho-methoxy group can influence the reactivity of the C-B bond through inductive and resonance effects, and potentially through coordination with metal centers in catalytic cycles. Understanding these influences at a molecular level is crucial for leveraging this reagent effectively in drug discovery and development, where the synthesis of biaryl and heteroaryl structures is a common requirement.[1]

This guide will systematically deconstruct the structural features of this compound using a multi-technique approach, providing a holistic view of its solid-state and solution-phase characteristics.

Synthesis and Macroscopic Properties

This compound is a white to off-white crystalline solid.[2] It is synthesized from its corresponding boronic acid, 2-methoxyphenylboronic acid, through a straightforward and efficient reaction with potassium hydrogen fluoride (KHF₂) in a suitable solvent system like methanol/water. This reaction proceeds via the displacement of the hydroxyl groups on the boronic acid with fluorine atoms to form the stable trifluoroborate salt.

The general workflow for the synthesis is outlined below:

Caption: General synthesis workflow for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇BF₃KO | [3] |

| Molecular Weight | 214.04 g/mol | [3] |

| Appearance | White to off-white powder/crystal | [2] |

| Purity (typical) | >98.0% (HPLC) | [2] |

Solid-State Structure: X-ray Crystallography

As of the date of this publication, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of its constitutional isomer, Potassium (4-methoxyphenyl)trifluoroborate, has been elucidated and provides a robust model for understanding the key structural features of the ortho-substituted analogue.[4][5]

Comparative Analysis with Potassium (4-Methoxyphenyl)trifluoroborate

The crystallographic analysis of the para-isomer reveals a distorted tetrahedral geometry around the boron atom, as expected for a tetracoordinate borate.[4] The key structural parameters are summarized below, and it is anticipated that the ortho-isomer will exhibit similar values.

| Parameter | Value in para-isomer | Expected Range in ortho-isomer | Rationale for Expectation |

| B-C Bond Length | 1.5987(18) Å | 1.59 - 1.61 Å | The B-C bond is generally robust and less influenced by remote electronic effects. |

| Average B-F Bond Length | ~1.40 Å | 1.39 - 1.42 Å | B-F bonds in trifluoroborates are consistently in this range. |

| F-B-F Bond Angles | Mean 105.7° | 105 - 107° | Steric repulsion between fluorine atoms dictates this angle, which is smaller than the ideal tetrahedral angle. |

| C-B-F Bond Angles | Mean 113.0° | 112 - 114° | The larger aryl group repels the fluorine atoms, opening up this angle to be larger than the ideal 109.5°. |